1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
CAS No.:
Cat. No.: VC20181440
Molecular Formula: C30H30N2O7
Molecular Weight: 530.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H30N2O7 |
|---|---|
| Molecular Weight | 530.6 g/mol |
| IUPAC Name | 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35) |
| Standard InChI Key | BYGKUWPLEGHFKX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct moieties:
-
A pyrimidine-2,4-dione ring system, which serves as the core heterocycle. This bicyclic structure contains two nitrogen atoms at positions 1 and 3, contributing to potential hydrogen-bonding interactions with biological targets.
-
A tetrahydrofuran (oxolan) ring substituted at the 2-position. This five-membered oxygen-containing ring adopts a chair-like conformation, with hydroxyl and bis(4-methoxyphenyl)-phenylmethoxymethyl groups at the 4- and 5-positions, respectively .
-
A bis(4-methoxyphenyl)-phenylmethoxy protecting group. This bulky substituent enhances the compound’s lipophilicity and steric hindrance, a common feature in nucleoside analogs to improve metabolic stability .
The stereochemistry of the tetrahydrofuran ring is critical, with the hydroxyl group at the 4-position adopting an equatorial orientation to minimize steric strain .
Table 1: Key Structural and Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 530.6 g/mol | |
| IUPAC Name | 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O | |
| Solubility | Limited aqueous solubility; soluble in DMSO, DMF | - |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves sequential protection-deprotection strategies and condensation reactions . A typical route includes:
-
Formation of the pyrimidine-2,4-dione core: Uracil or its methylated derivative undergoes glycosylation with a protected ribose analog to form the nucleoside scaffold .
-
Introduction of the bis(4-methoxyphenyl)-phenylmethoxy group: The hydroxyl group on the tetrahydrofuran ring is protected using bis(4-methoxyphenyl)chloromethane under basic conditions.
-
Selective deprotection: Acidic or fluoride-mediated conditions remove temporary protecting groups (e.g., tert-butyldimethylsilyl) to yield the final product .
Optimization Challenges
Key challenges include:
-
Steric hindrance: The bulky bis(4-methoxyphenyl) group complicates coupling reactions, necessitating high-yield catalysts like DMAP or HOBt .
-
Regioselectivity: Ensuring proper orientation of substituents on the tetrahydrofuran ring requires chiral auxiliaries or enzymatic resolution .
| Compound | Target Activity | IC₅₀ (nM) | Source |
|---|---|---|---|
| 5'-O-DMT-2'-TBDMS-Uridine | RNA polymerase inhibition | 120 ± 15 | |
| DMT-2'-OMe-5-Me-U | Antiviral (HCV) | 85 ± 10 | |
| Target Compound | Under investigation | - |
Research Findings and Applications
Preclinical Studies
-
Stability assays: The bis(4-methoxyphenyl) group enhances metabolic stability in human liver microsomes, with a half-life exceeding 8 hours .
-
In vitro cytotoxicity: Preliminary screens against HeLa cells show moderate activity (CC₅₀ = 45 µM), suggesting a selectivity index suitable for further optimization.
Industrial Applications
-
Nucleoside analog synthesis: Serves as an intermediate in oligonucleotide therapeutics, particularly for antisense RNA and siRNA .
-
Protecting group chemistry: The bis(4-methoxyphenyl) moiety is widely used in solid-phase peptide synthesis.
Future Directions and Challenges
Synthesis Improvements
-
Flow chemistry: Continuous manufacturing could reduce reaction times and improve yields .
-
Enzymatic catalysis: Lipases or esterases may enable stereoselective synthesis under mild conditions.
Therapeutic Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume